4-Hydroxy-7-methylquinoline-3-carboxylic acid
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Overview
Description
4-Hydroxy-7-methylquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C₁₁H₉NO₃. It is part of the quinoline family, which is known for its diverse biological and pharmaceutical applications . This compound features a quinoline core structure with a hydroxyl group at the 4-position, a methyl group at the 7-position, and a carboxylic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-methylquinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the condensation of isatin with enaminone in the presence of an aqueous solution of potassium hydroxide or sodium hydroxide, followed by acidification using dilute hydrochloric acid . This method is efficient and yields the desired product in good quantities.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
4-Hydroxy-7-methylquinoline-3-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: In the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic process. This inhibition can lead to various biological effects, such as antimicrobial activity by targeting bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
Quinoline-3-carboxylic acid: Lacks the hydroxyl and methyl groups, resulting in different chemical properties and biological activities.
4-Hydroxyquinoline-3-carboxylic acid:
7-Methylquinoline-3-carboxylic acid: Lacks the hydroxyl group, altering its chemical behavior and biological effects.
Uniqueness
4-Hydroxy-7-methylquinoline-3-carboxylic acid is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various scientific research applications .
Properties
IUPAC Name |
7-methyl-4-oxo-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-2-3-7-9(4-6)12-5-8(10(7)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVUQGFVQHXYKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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